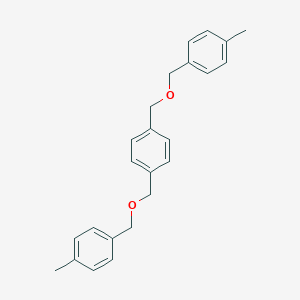

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene is a useful research compound. Its molecular formula is C24H26O2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

Synthesis of Phenyl-Xylyl Ethane

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene (PXE) can be synthesized by the Friedel–Crafts alkylation of xylene. This process uses alpha-methylbenzyl alcohol as an alkylating agent over a mordenite catalyst. It was observed that at lower temperatures, the main product was bis-(alpha-methylbenzyl) ether, whereas at higher temperatures, PXE and heavier oligomers became the main products. This synthesis process depends on factors like temperature, space velocity, pressure, and the xylene/MBA ratio (Kwak & Kim, 1999).

Conformationally Constrained Cyclic Alpha-Amino Acid Derivatives

Another application involves the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions. This includes the bis-alkylation of ethyl isocyanoacetate with various alpha,alpha'-dibromo-o-xylene derivatives, leading to electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids (Kotha & Brahmachary, 2000).

Modeling Tyrosinase Activity

In a study exploring the copper-mediated oxygenation of methyl 4-hydroxybenzoate, dinuclear copper(I) complexes with polybenzimidazole ligands, including alpha,alpha‘-bis{bis[2-(1-methyl-2-benzimidazolyl)ethyl]amino}-m-xylene, effectively mimicked the activity of the enzyme tyrosinase. The reaction is significant as it demonstrates the capability of these complexes in phenol hydroxylation, which is a critical reaction in organic chemistry and biochemistry (Casella et al., 1996).

Polymer Chemistry

Polyether Synthesis

The compound has been used in the phase-transfer catalyzed polycondensation of alpha,alpha′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane. This process, especially when done in the presence of dimethyl sulfoxide, results in a high molecular weight polyether. This kind of polymer synthesis is crucial for the development of new materials with specific properties (Yamazaki & Imai, 1983).

Photoinitiating Dyes

Another fascinating application is in the field of photoinitiating dyes. Xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], a derivative of this compound, has been synthesized and investigated for its photoinitiating ability in polymer chemistry. The study of such dyes is vital for the development of photosensitive materials and processes in industrial applications (Kabatc et al., 2015).

Properties

IUPAC Name |

1,4-bis[(4-methylphenyl)methoxymethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQICMKIDWWAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616644 |

Source

|

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136861-46-6 |

Source

|

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)